2-Fluoro-4-(2-fluoroethoxy)benzoic acid
Description
2-Fluoro-4-(2-fluoroethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position of the benzene ring and a 2-fluoroethoxy substituent at the 4-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability, binding affinity, and physicochemical properties.
Properties
IUPAC Name |
2-fluoro-4-(2-fluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXGUZVUZCBDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695242-30-8 | |
| Record name | 2-fluoro-4-(2-fluoroethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-fluoroethoxy)benzoic acid typically involves the reaction of 2-fluoro-4-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2-Fluoro-4-hydroxybenzoic acid+2-Fluoroethanol→2-Fluoro-4-(2-fluoroethoxy)benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-fluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
Scientific Research Applications
2-Fluoro-4-(2-fluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(2-fluoroethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the carboxylic acid group can interact with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Fluorinated Benzoic Acids
The following table compares 2-fluoro-4-(2-fluoroethoxy)benzoic acid with analogs differing in substituent groups:
Key Observations:
- Substituent Effects on Physicochemical Properties : The 2-fluoroethoxy group in the target compound introduces steric bulk and increased lipophilicity compared to smaller substituents like methoxy (C₈H₇FO₃) .
- Synthetic Feasibility : Heterocyclic substituents (e.g., oxadiazole or pyrazole) are associated with moderate to high yields (70–94%), suggesting that the 2-fluoroethoxy group may require specialized synthetic protocols .
Biological Activity
2-Fluoro-4-(2-fluoroethoxy)benzoic acid (CAS No. 1695242-30-8) is a fluorinated aromatic compound that has gained attention in medicinal chemistry and materials science due to its unique physicochemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula for this compound is . The presence of dual fluorine atoms enhances its lipophilicity and stability, which may contribute to its biological activity. The compound's structure is characterized by a benzoic acid framework with a fluoro group and a fluoroethoxy substituent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar fluorinated compounds have been shown to modulate enzyme activity and receptor interactions, leading to therapeutic effects. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : It has been suggested that the compound could interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes or host cell pathways.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it could be developed as a therapeutic agent for cancer treatment.
Case Studies
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
